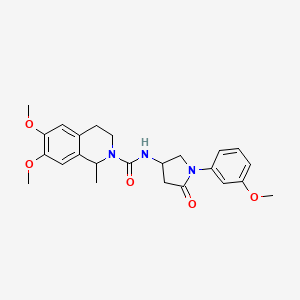
6,7-dimethoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6,7-dimethoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide” is a complex organic molecule. It is related to a class of compounds known as quinazolines . Quinazolines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure. In this case, the ring structure contains carbon, nitrogen, and oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple ring structures and functional groups. It contains a quinazoline core, which is a type of bicyclic compound consisting of two fused six-membered rings, one of which is aromatic (contains alternating single and double bonds) and the other of which is not . Attached to this core are several other groups, including a methoxy group, a carboxamide group, and a pyrrolidinyl group .Aplicaciones Científicas De Investigación
EZH2 Inhibition
This compound is a derivative of quinoline, which has been found to be effective in inhibiting Enhancer of Zeste Homologue 2 (EZH2) . EZH2 is a histone-lysine N-methyltransferase that is often over-activated or over-expressed in many types of cancer . Therefore, this compound could potentially be used in cancer therapy.
Anticancer Activity
The compound could also have anticancer activity. This is because EZH2, which it can inhibit, is often implicated in tumor progression and correlates with poor prognosis . Therefore, inhibiting EZH2 could potentially slow down tumor growth and improve prognosis.
SOS1 Protein Degradation
The compound could potentially be used in the degradation of SOS1 proteins . SOS1 proteins are involved in the regulation of the RAS oncogene family, which is frequently mutated in cancer . Therefore, this compound could potentially be used in cancer therapy.
Treatment of RAS-Mediated Disorders
The compound could potentially be used in the treatment of disorders mediated by the RAS oncogene family . This is because it can degrade SOS1 proteins, which regulate the RAS oncogene family .
Pharmaceutical Compositions
The compound could potentially be used in pharmaceutical compositions for the treatment of SOS1-mediated disorders . This is because it can degrade SOS1 proteins, which are involved in these disorders .
Research Tool
The compound could potentially be used as a research tool in the study of EZH2 and SOS1 proteins, as well as the RAS oncogene family . This is because it can inhibit EZH2 and degrade SOS1 proteins .
Propiedades
IUPAC Name |
6,7-dimethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-15-20-13-22(32-4)21(31-3)10-16(20)8-9-26(15)24(29)25-17-11-23(28)27(14-17)18-6-5-7-19(12-18)30-2/h5-7,10,12-13,15,17H,8-9,11,14H2,1-4H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBPVSGJOMCSTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

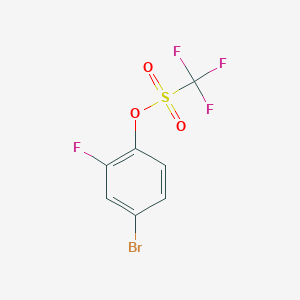
![2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile](/img/structure/B2389468.png)
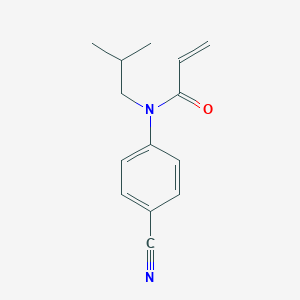
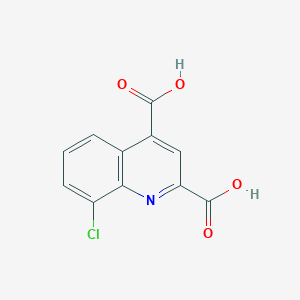

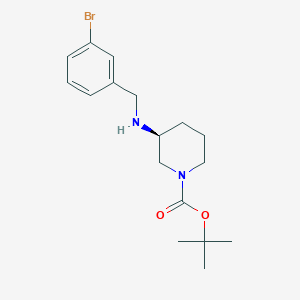
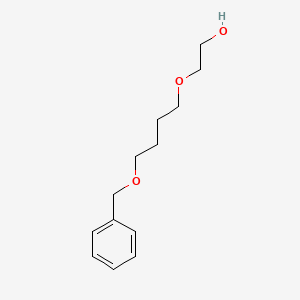
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-chloropropanoate](/img/structure/B2389474.png)
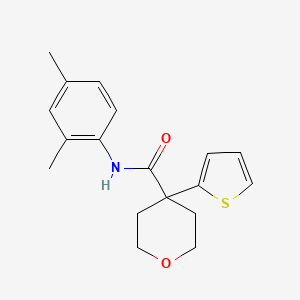
![N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide](/img/structure/B2389478.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2389479.png)
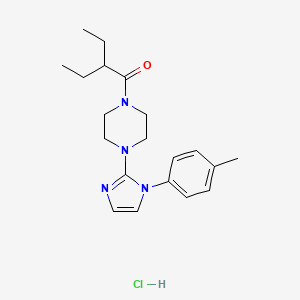
![2-(2,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2389483.png)
![2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2389486.png)